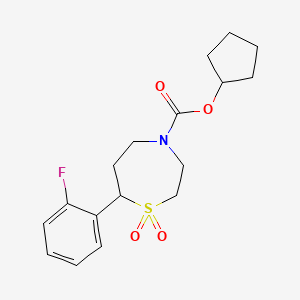![molecular formula C18H18FN3O4 B2367213 Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-25-2](/img/structure/B2367213.png)
Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Phosphodiesterase Inhibition and Potential in Heart Therapy
A study conducted by Baker et al. (1995) synthesized a series of fluorobenzene derivatives, including compounds related to Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate. These compounds exhibited significant phosphodiesterase (PDE) inhibition and showed promise in heart therapy due to their inotropic and chronotropic activity in isolated guinea-pig atria (Baker, Byrne, Economides, & Javed, 1995).
Motilin Receptor Agonism and Gastrointestinal Applications
Westaway et al. (2009) discovered a novel small molecule, closely related to the chemical structure , which acted as a motilin receptor agonist. This compound demonstrated potent agonist activity in gastrointestinal applications, impacting the contractions of isolated gastric antrum tissue (Westaway et al., 2009).
Synthesis of Related Drug Compounds
Research by Shakhmaev, Sunagatullina, and Zorin (2016) involved the synthesis of flunarizine, a drug belonging to calcium channel blockers, which shares a similar fluorophenyl piperazine structure. Flunarizine shows efficacy in treating migraines, dizziness, and other disorders, suggesting potential therapeutic applications for similar compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Framework Structures in Drug Salts
Kavitha et al. (2014) studied the structures of two salts of flunarizine, a drug with a similar structure to this compound. Their research highlighted the importance of the molecular structure in the efficacy and stability of pharmaceutical compounds (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).
Synthesis and Analysis in Pharmaceutical Chemistry
Several other studies have focused on the synthesis, analysis, and pharmaceutical applications of compounds structurally related to this compound. These include work on benzylpiperazine derivatives (Ohtaka, Hori, Iemura, & Yumioka, 1989) and the antimigraine drug lomerizine (Narsaiah & Kumar, 2010), among others (Ohtaka et al., 1989); (Narsaiah & Kumar, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It is known that similar compounds interact with their targets (ents) and inhibit their function . This inhibition could lead to changes in the transport of nucleosides across cell membranes, affecting various cellular processes.
Biochemical Pathways
Given its potential role as an ent inhibitor, it could impact pathways involving nucleotide synthesis and adenosine function .
Pharmacokinetics
The predicted density of the compound is 131±01 g/cm3 , and the predicted boiling point is 495.6±45.0 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
As a potential ent inhibitor, it could affect the transport of nucleosides across cell membranes, impacting various cellular processes .
Properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDYYDHPSPFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)
methanone](/img/structure/B2367132.png)
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)



![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)

